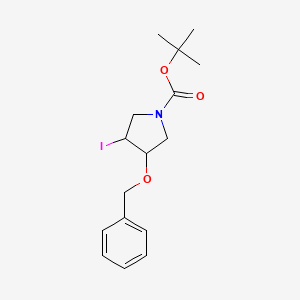

tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C16H22INO3 |

|---|---|

Molecular Weight |

403.25 g/mol |

IUPAC Name |

tert-butyl 3-iodo-4-phenylmethoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-9-13(17)14(10-18)20-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |

InChI Key |

FKXWHHLRSKVGFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)I)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Iodination at the 4-Position

Selective iodination is challenging due to the need for regio- and stereoselectivity. The 4-position iodination is often achieved by halogenation of a suitable precursor, such as a 4-bromo or 4-hydroxy derivative, using iodine sources or electrophilic iodinating agents.

| Method | Reagents | Notes |

|---|---|---|

| Halogen exchange | 4-Bromo precursor + NaI or KI | Halogen exchange to replace bromine with iodine |

| Electrophilic iodination | Iodine (I2) + oxidant (e.g., HIO3) | Direct iodination under mild conditions |

The halogen exchange method is preferred for better regioselectivity and yield.

Protection of the Nitrogen: tert-Butyl Carbamate Formation

The nitrogen atom of the pyrrolidine ring is protected as a tert-butyl carbamate (BOC) to improve stability and facilitate further synthetic transformations.

| Reagents | Conditions | Outcome |

|---|---|---|

| Di-tert-butyl dicarbonate (BOC2O) | Base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of tert-butyl carbamate protecting group |

This step is crucial for isolating the target compound as tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Hydroxy-pyrrolidine derivative | Benzyl bromide, NaH, DMF | 3-(Benzyloxy)pyrrolidine | 85-90 |

| 2 | 3-(Benzyloxy)pyrrolidine (4-bromo analog) | Sodium iodide, acetone, reflux | 3-(Benzyloxy)-4-iodopyrrolidine | 75-80 |

| 3 | 3-(Benzyloxy)-4-iodopyrrolidine | Di-tert-butyl dicarbonate, base | tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate | 80-85 |

Note: Yields are approximate and depend on reaction scale and purification methods.

Research Findings and Optimization

Regioselectivity: The halogen exchange from bromine to iodine at the 4-position proceeds with high regioselectivity under mild reflux conditions in polar aprotic solvents such as acetone. This avoids over-iodination or side reactions.

Stereochemistry: Maintaining stereochemical integrity during ring formation and substitution is critical. Use of chiral precursors or stereoselective catalysts ensures the desired enantiomer is obtained.

Protection Efficiency: The BOC protection step is optimized by controlling temperature and base equivalents to avoid over-protection or decomposition.

Purification: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating the pure target compound.

Comparative Data Table of Halogenation Methods

| Halogenation Method | Reagents | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Halogen Exchange (Br to I) | Sodium iodide in acetone | High regioselectivity, mild | Requires bromo precursor | 75-80 |

| Direct Iodination | I2 + oxidant (e.g., HIO3) | Direct, fewer steps | Risk of polyiodination | 50-60 |

| N-Iodosuccinimide (NIS) | NIS in organic solvent | Controlled iodination | More expensive reagent | 65-75 |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the benzyloxy group.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products include azides, nitriles, and other substituted pyrrolidines.

Oxidation: Products include benzaldehyde derivatives.

Reduction: Products include benzyl alcohol derivatives.

Coupling: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

Potential as an Intermediate

One of the primary applications of tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate is its role as an intermediate in the synthesis of various bioactive compounds. Its structure allows for multiple chemical transformations, making it suitable for creating complex molecules with potential therapeutic effects. For instance, it can be utilized in the synthesis of arginase inhibitors, which are important in treating conditions like cancer and inflammatory diseases .

Biological Activity

The compound's biological activity has been explored in various studies. It has been shown to interact with biological macromolecules, indicating potential pharmacological applications. Understanding these interactions is crucial for assessing its safety profile and efficacy as a drug candidate .

Organic Synthesis

Versatile Building Block

In organic synthesis, tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate serves as a valuable building block due to its ability to undergo nucleophilic substitutions and iodination reactions. These reactions allow chemists to modify the compound further to create derivatives with enhanced properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Nucleophilic Substitution: The benzyloxy group can be introduced via nucleophilic substitution reactions.

- Iodination: The iodine atom can be added using reagents like iodine or N-iodosuccinimide.

- Formation of the tert-butyl Ester: This is achieved by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Case Studies and Research Findings

Case Study: Synthesis of Arginase Inhibitors

Recent research has highlighted the synthesis of arginase inhibitors using tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate as an intermediate. In these studies, various reaction conditions were optimized to enhance yield and selectivity for desired products .

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| TiCl(OiPr)3 (2.5 eq) | 92 | Anti:Syn ratio 92:8 |

| Methyl Ester Cyclization | 80 | Favorable for bulky substituents |

This case study demonstrates the compound's utility in synthesizing complex molecules that can inhibit specific enzymes involved in disease processes.

Industrial Applications

Scalability and Efficiency

In industrial settings, the production of tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate may utilize flow microreactor systems. These systems enhance efficiency and scalability by allowing precise control over reaction conditions, which is particularly beneficial for synthesizing complex organic molecules on a larger scale.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate depends on its specific application

Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptor Interaction: It can interact with cell surface receptors to modulate signaling pathways.

DNA/RNA Interaction: The compound can bind to nucleic acids and affect gene expression.

Comparison with Similar Compounds

Halogenated Derivatives

- tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate (): Differs by having a pyridine ring substituted with chlorine and iodine, linked via a methylene group to the pyrrolidine. Reactivity: The chlorine atom may undergo nucleophilic substitution, while iodine enables cross-coupling, similar to the target compound .

tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate ():

Amino and Hydroxy Derivatives

- (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (): Substitutes benzyloxy and iodine with amino and hydroxyl groups. Increased polarity due to hydrogen-bonding capacity, enhancing aqueous solubility but reducing lipophilicity. Biological Relevance: Amino groups may interact with enzymes or receptors, unlike the inert benzyloxy and iodine .

- trans-Tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (): Combines a benzyloxy-protected amino group and a hydroxyl substituent. The hydroxyl group increases metabolic susceptibility compared to the iodine atom, which may resist oxidation .

Ring-System Analogues

Azetidine Derivatives

- tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (): Replaces pyrrolidine (5-membered ring) with azetidine (4-membered ring).

Piperidine Derivatives

- trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (): A 6-membered piperidine ring instead of pyrrolidine.

Structural and Physicochemical Comparison Table

Biological Activity

tert-Butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a tert-butyl group, an iodide, and a benzyloxy moiety, which contribute to its reactivity and biological interactions. The molecular formula of this compound is C16H22INO3, with a molecular weight of approximately 403.25 g/mol.

The compound's structure allows for various chemical reactions, making it a versatile building block in organic synthesis. Its synthesis typically involves multiple steps, including nucleophilic substitutions and iodination reactions.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C16H22INO3 |

| Molecular Weight | 403.25 g/mol |

| IUPAC Name | tert-butyl 3-iodo-4-phenylmethoxypyrrolidine-1-carboxylate |

| InChI Key | FKXWHHLRSKVGFW-UHFFFAOYSA-N |

Biological Activity

Research on the biological activity of tert-butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate has primarily focused on its potential as an intermediate in the synthesis of bioactive molecules and its interaction with biological macromolecules.

The mechanism of action for this compound can involve several pathways:

- Enzyme Interaction : It may inhibit or activate enzymes by binding to their active sites.

- Receptor Modulation : The compound can interact with cell surface receptors, influencing various signaling pathways.

- Nucleic Acid Binding : It may bind to DNA or RNA, potentially affecting gene expression.

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the use of structurally similar compounds in targeting Mycobacterium tuberculosis (Mtb). While specific studies on tert-butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate were not detailed, the structural similarities suggest potential activity against Mtb by inhibiting FtsZ assembly, a critical component in bacterial cell division .

- Cytotoxicity Assessment : In the context of safety evaluation, compounds similar to tert-butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate were tested against human cell lines such as HeLa cells. These studies indicated low cytotoxicity (IC50 > 200 μM), suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

The biological activity of tert-butyl 3-(benzyloxy)-4-iodopyrrolidine-1-carboxylate can be compared with other similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| tert-Butyl 3-(aminooxy)pyrrolidine-1-carboxylate | Aminooxy group instead of benzyloxy | Potentially enhanced biological activity |

| tert-Butyl 3-iodopyrrolidine-1-carboxylate | Lacks benzyloxy group | Different reactivity; potential antimicrobial properties |

| tert-Butyl 3-(methoxy)pyrrolidine-1-carboxylate | Methoxy group instead of benzyloxy | Varied electronic properties affecting activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.